N-(2-methoxypyrimidin-5-yl)-1-(4-methylphenyl)methanesulfonamide
説明
N-(2-Methoxypyrimidin-5-yl)-1-(4-methylphenyl)methanesulfonamide is a sulfonamide derivative featuring a methoxypyrimidine core and a 4-methylphenyl group. The sulfonamide moiety (-SO₂NH-) is a hallmark of bioactive compounds, often implicated in target binding due to its ability to form stable interactions with enzymes or receptors .
特性
IUPAC Name |
N-(2-methoxypyrimidin-5-yl)-1-(4-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-10-3-5-11(6-4-10)9-20(17,18)16-12-7-14-13(19-2)15-8-12/h3-8,16H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQZCNJUFOCRHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)NC2=CN=C(N=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Substituent Effects on Molecular Packing
- Halophenyl vs. Methoxypyrimidine : In , (E)-1-(4-halophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimines exhibit triclinic packing governed by weak C–H⋯N and π-π interactions. Replacing halogens (Cl/Br) with a methoxypyrimidine group, as in the target compound, may alter dihedral angles (e.g., ~56° twist in halophenyl derivatives) and introduce additional hydrogen-bonding sites via the pyrimidine N-atoms and methoxy oxygen .
- Sulfonamide vs.
Role of Weak Interactions
Weak interactions (C–H⋯O/N, π-π stacking) dominate the packing of sulfonamide derivatives. For example, in , N-(4-(4-aminoimidazo[4,5-c]quinolyl)butyl)methanesulfonamide relies on similar interactions for crystalline stability. The target compound’s methoxy group may participate in C–H⋯O bonds, while the methylphenyl group could engage in hydrophobic interactions, as observed in related structures .
Pharmacological and Bioactive Comparisons
Sulfonamide-Containing Kinase Inhibitors
highlights (R)- and (S)-enantiomers of methanesulfonamide-containing kinase inhibitors. The sulfonamide group in these compounds acts as a hydrogen-bond acceptor, critical for binding to ATP pockets.
Antimicrobial Sulfonamides
The DHFR inhibitor 5-{4-[3-(2-methoxypyrimidin-5-yl)phenyl]piperazin-1-yl}pyrimidine-2,4-diamine () shares a methoxypyrimidine motif with the target compound. The methoxy group’s electron-donating properties may enhance π-stacking with bacterial enzyme active sites, a feature exploitable in antimicrobial design .
Substituent Impact on Solubility and LogP
- Methoxy vs. Halogen : Methoxy groups increase hydrophilicity compared to halogens, as seen in (Cl/Br derivatives). This could improve aqueous solubility but reduce membrane permeability, a trade-off critical for drug bioavailability .
- Methylphenyl Group : The 4-methylphenyl substituent contributes to lipophilicity, analogous to the trimethylbenzenesulfonamide in , which balances solubility and target affinity .
Data Tables
Table 1: Structural and Functional Comparison of Sulfonamide Derivatives
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-methoxypyrimidin-5-yl)-1-(4-methylphenyl)methanesulfonamide, and how can purity be ensured during synthesis?
- Methodology : Multi-step synthesis typically involves coupling a substituted pyrimidine with a methylphenylmethanesulfonamide precursor. Key steps include:
- Nucleophilic substitution for methoxy group introduction on the pyrimidine ring (controlled pH and temperature).
- Sulfonamide bond formation using methanesulfonyl chloride under anhydrous conditions .
- Purity control : Monitor intermediates via TLC (silica gel, ethyl acetate/hexane eluent) and final product purification via column chromatography or recrystallization. Confirm purity (>95%) using HPLC (C18 column, acetonitrile/water gradient) .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- NMR : 1H and 13C NMR to verify substituent positions (e.g., methoxy group at pyrimidine C2, methylphenyl group integration). Aromatic protons in pyrimidine appear as distinct doublets (δ 8.2–8.5 ppm) .
- High-resolution mass spectrometry (HRMS) to confirm molecular ion ([M+H]+) and rule out byproducts .
- IR spectroscopy to identify sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .
Q. What initial biological screening assays are recommended to assess its pharmacological potential?
- Methodology :
- Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits. IC50 values <1 μM suggest high potency .
- Antimicrobial screening : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved during structural validation?
- Methodology :
- Variable-temperature NMR : Assess dynamic effects (e.g., hindered rotation of the methoxypyrimidine ring) causing splitting anomalies .
- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of aromatic protons .
- X-ray crystallography : Resolve ambiguities via single-crystal analysis (e.g., CCDC deposition for bond angles/geometry) .
Q. What strategies optimize reaction yields in large-scale synthesis while minimizing side products?
- Methodology :
- Design of Experiments (DoE) : Vary temperature, solvent (e.g., DMF vs. THF), and catalyst (e.g., Pd/C for coupling steps) to identify optimal conditions .
- In-line analytics : Use FTIR probes to monitor reaction progress and detect intermediates (e.g., sulfonyl chloride formation) .
- Side-product mitigation : Add scavengers (e.g., polymer-bound trisamine) to trap excess methanesulfonyl chloride .
Q. How does the compound interact with biological targets at the molecular level?
- Methodology :
- Molecular docking (AutoDock Vina) : Simulate binding to kinase ATP-binding pockets. Key interactions include hydrogen bonds with pyrimidine N1 and hydrophobic contacts with the methylphenyl group .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized targets (e.g., EGFR extracellular domain) .
Q. What computational methods predict structure-activity relationships (SAR) for derivatives?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
